
1-(2-Ethyl-6-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-6-methylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a substituted phenyl ring. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. Another method involves the use of thiourea derivatives as guanidylating agents, which react with the aniline derivative to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation reactions, has been explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Ethyl-6-methylphenyl)guanidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with nucleophilic sites on biological molecules, influencing their activity. Additionally, the compound’s high basicity allows it to interact with acidic sites, modulating biochemical pathways .
Comparison with Similar Compounds
- 1-(2-Methylphenyl)guanidine
- 1-(2-Ethylphenyl)guanidine
- 1-(2,6-Dimethylphenyl)guanidine
Comparison: 1-(2-Ethyl-6-methylphenyl)guanidine is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-(2-ethyl-6-methylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-3-8-6-4-5-7(2)9(8)13-10(11)12/h4-6H,3H2,1-2H3,(H4,11,12,13) |
InChI Key |
ZZAKSKPMOQLLQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N=C(N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


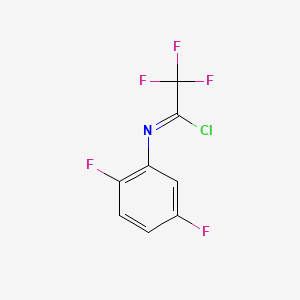
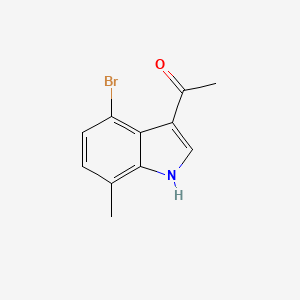

![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)


![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
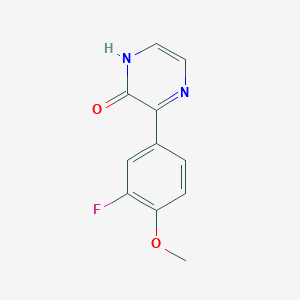
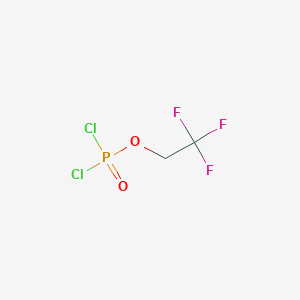
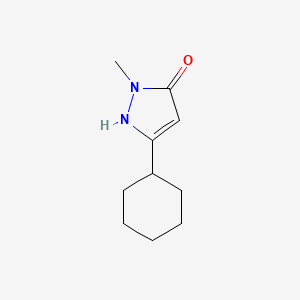

![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
